molecular formula C11H14N2O2 B13970874 6-Cyclohexylpyrimidine-4-carboxylic acid

6-Cyclohexylpyrimidine-4-carboxylic acid

Cat. No.: B13970874
M. Wt: 206.24 g/mol
InChI Key: UUVJOSHYDYBEJL-UHFFFAOYSA-N
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Description

6-Cyclohexylpyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The addition of a cyclohexyl group at the 6th position and a carboxylic acid group at the 4th position of the pyrimidine ring gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylpyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with ethyl cyanoacetate followed by cyclization with formamide can yield the desired compound. The reaction conditions typically involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Cyclohexylpyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclohexylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 6-Phenylpyrimidine-4-carboxylic acid
  • 6-Methylpyrimidine-4-carboxylic acid
  • 6-Ethylpyrimidine-4-carboxylic acid

Comparison: 6-Cyclohexylpyrimidine-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-cyclohexylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15)

InChI Key

UUVJOSHYDYBEJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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